molecular formula C14H26N2O2 B2508744 (E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide CAS No. 2411337-25-0

(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide

Katalognummer B2508744
CAS-Nummer: 2411337-25-0
Molekulargewicht: 254.374
InChI-Schlüssel: WYCVGXBXIDSHBO-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is commonly known as DMABN, and it is a synthetic molecule that belongs to the class of amides. DMABN has a unique chemical structure that makes it a promising candidate for scientific research.

Wirkmechanismus

DMABN acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that regulates the release of several neurotransmitters in the brain. DMABN binds to the receptor and prevents the influx of calcium ions, which reduces the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This mechanism of action makes DMABN a promising candidate for the treatment of several neurological disorders.
Biochemical and Physiological Effects:
DMABN has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMABN inhibits the release of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. DMABN has also been shown to inhibit the growth of several cancer cell lines, indicating its potential as an anti-cancer agent. In vivo studies have shown that DMABN improves cognitive function and memory in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

DMABN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified using various techniques. DMABN is also highly selective for the alpha7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, DMABN has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. DMABN also has a short half-life, which limits its duration of action in vivo.

Zukünftige Richtungen

DMABN has great potential for future research. One of the future directions for DMABN is to develop more potent and selective analogs of DMABN that can be used as therapeutic agents for neurological disorders. Another future direction is to study the role of the alpha7 nicotinic acetylcholine receptor in various physiological and pathological processes using DMABN as a tool. DMABN can also be used as a starting point for the development of new drugs for various diseases such as cancer and inflammatory disorders.
Conclusion:
In conclusion, DMABN is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. DMABN acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which makes it a promising candidate for the treatment of several neurological disorders such as Alzheimer's disease, schizophrenia, and autism. DMABN has also been studied for its potential anti-inflammatory and anti-cancer properties. DMABN has several advantages for lab experiments, but it also has some limitations. Future research on DMABN can lead to the development of new therapeutic agents for various diseases.

Synthesemethoden

The synthesis of DMABN involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing DMABN is through the reaction of (E)-4-(dimethylamino)but-2-enal with ethyl cyclopentanecarboxylate in the presence of a base. This reaction yields DMABN as a yellowish oil, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.

Wissenschaftliche Forschungsanwendungen

DMABN has shown great potential in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. DMABN acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is a promising target for the treatment of several neurological disorders such as Alzheimer's disease, schizophrenia, and autism. DMABN has also been studied for its potential anti-inflammatory and anti-cancer properties.

Eigenschaften

IUPAC Name

(E)-4-(dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-4-18-14(9-5-6-10-14)12-15-13(17)8-7-11-16(2)3/h7-8H,4-6,9-12H2,1-3H3,(H,15,17)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCVGXBXIDSHBO-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCC1)CNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCCC1)CNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.